5-Fluoro-6-iodoindazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-iodoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of fluorine and iodine atoms in the structure of this compound enhances its chemical reactivity and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-iodoindazole typically involves the iodination of 5-Fluoroindazole. One common method includes the reaction of 5-Fluoroindazole with iodine and a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) at room temperature . This reaction yields this compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve scalable approaches that optimize reaction conditions to achieve high yields and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-iodoindazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted indazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-iodoindazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for designing novel anticancer agents and inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1).
Biological Studies: The compound is employed in studies investigating its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-iodoindazole involves its interaction with specific molecular targets and pathways. For instance, as an IDO1 inhibitor, it binds to the active site of the enzyme, preventing the conversion of tryptophan to kynurenine. This inhibition can modulate immune responses and has implications in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoroindazole: Lacks the iodine atom, resulting in different reactivity and applications.
6-Iodoindazole:
5-Fluoro-1H-indazole: Another fluorinated indazole derivative with distinct biological activities.
Uniqueness
5-Fluoro-6-iodoindazole is unique due to the presence of both fluorine and iodine atoms, which confer specific electronic and steric properties. These properties enhance its reactivity and make it a valuable compound for various applications in medicinal chemistry and chemical synthesis .
Eigenschaften
Molekularformel |
C7H4FIN2 |
---|---|
Molekulargewicht |
262.02 g/mol |
IUPAC-Name |
5-fluoro-6-iodo-1H-indazole |
InChI |
InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) |
InChI-Schlüssel |
OMXWYWLALATRKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NNC2=CC(=C1F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.